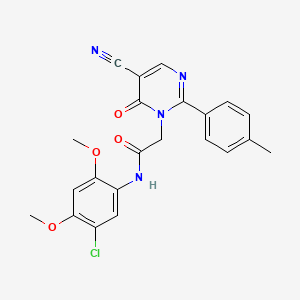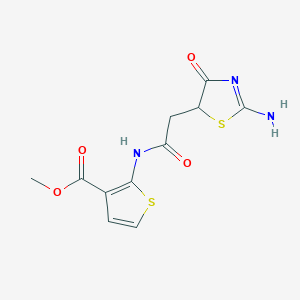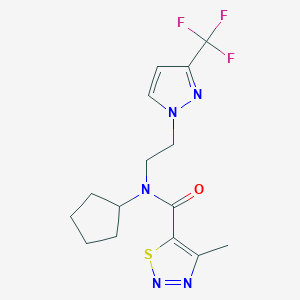![molecular formula C14H15N5 B2863733 7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 877782-32-6](/img/structure/B2863733.png)
7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family . Pyrazolo[1,5-a]pyrimidines are N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties .
Synthesis Analysis
A series of new pyrazolo[1,5-a]pyrimidine derivatives has been synthesized using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a precursor . The synthesis process involves a three-step reaction starting with this compound . The method used for synthesis provides several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .Molecular Structure Analysis
The molecular structure of 7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine derivatives include a three-step reaction starting with the precursor compound . The reactions involve the use of deep eutectic solvents (DES), which provide a benign environment for the reactions .Scientific Research Applications
Antimicrobial Activity
This compound has been synthesized and evaluated for its potential in combating microbial infections. It exhibits significant antimicrobial properties, which can be attributed to its pyrazolo[1,5-a]pyrimidine core structure . This makes it a candidate for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens.
Anti-Inflammatory Properties
The pyrazolo[1,5-a]pyrimidine derivatives, including 7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine, have shown anti-inflammatory activities. This suggests its use in the development of anti-inflammatory medications, potentially offering an alternative to existing treatments .
Anti-Tumor Applications
Research indicates that this compound has anti-tumor properties. Its ability to inhibit the growth of cancer cells makes it a valuable molecule for cancer research, particularly in the synthesis of novel chemotherapeutic agents .
Antiviral Research
The structural analogs of purine, such as pyrazolo[1,5-a]pyrimidines, have been found to possess antiviral activities. This compound, therefore, holds promise in the study of antiviral drugs, especially in the context of emerging viral infections .
CNS Depressant Effects
As a structural mimic to the hypnotic drug Zaleplon, which is based on the pyrazolo[1,5-a]pyrimidine structure, this compound could be explored for its central nervous system (CNS) depressant effects. This includes potential applications in creating sedatives or sleep aids .
Antimycobacterial Potential
The compound’s derivatives have been studied for their effectiveness against mycobacterial infections. This is particularly relevant for diseases like tuberculosis, where there is a constant need for new therapeutic agents due to drug resistance .
Antitrypanosomal Activity
Compounds with the pyrazolo[1,5-a]pyrimidine structure have been investigated for their use in treating trypanosomal infections. This compound could contribute to the development of treatments for diseases caused by Trypanosoma parasites .
Antischistosomal Effects
Schistosomiasis is a disease caused by parasitic worms, and there is ongoing research into finding new treatments. The antischistosomal activity of this compound’s derivatives makes it a molecule of interest for further study in this area .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit antimicrobial activity and inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
For instance, some derivatives have been found to inhibit CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
Given its potential antimicrobial activity and cdk2 inhibition, it may impact pathways related to microbial growth and cell cycle regulation .
Result of Action
Based on the reported activities of similar compounds, it may inhibit microbial growth and disrupt cell cycle progression .
Future Directions
The future directions for research on 7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine could include further exploration of its biological activities and potential applications in medicinal chemistry and material science . Additionally, the development of more efficient protocols for its synthesis could also be a focus of future research .
properties
IUPAC Name |
(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-9-8-12(17-15)19-14(16-9)13(10(2)18-19)11-6-4-3-5-7-11/h3-8,17H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQHYYBIXUSPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NN)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2863650.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2863652.png)
![benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2863653.png)

![N-(3-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2863656.png)


![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2863663.png)
![N-[2-(azepan-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2863665.png)


![Methyl 2-(2-iodobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2863668.png)

![7,9-dimethyl-1-(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2863673.png)